molecular formula C18H23NO B1385383 2,5-Dimethyl-N-(2-propoxybenzyl)aniline CAS No. 1040687-63-5

2,5-Dimethyl-N-(2-propoxybenzyl)aniline

Cat. No.: B1385383
CAS No.: 1040687-63-5
M. Wt: 269.4 g/mol
InChI Key: IXEICUJJWVZHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-N-(2-propoxybenzyl)aniline is a synthetic aniline derivative of interest in advanced chemical research and development. Its molecular structure incorporates a 2,5-dimethylaniline moiety, a scaffold recognized in the synthesis of complex chemical entities, including Schiff base compounds that are frequently investigated for their potential biological activities, such as anticancer properties . The compound's structure suggests potential utility as a key intermediate or building block in organic synthesis. Researchers may explore its application in the development of novel compounds for materials science or as a precursor in pharmaceutical research, given that structurally related aniline derivatives are known to be used in the industrial production of various pharmaceuticals . The presence of the dimethylaniline and benzylamine groups indicates that this compound may serve as a model system for theoretical and spectroscopic studies, employing techniques like Density Functional Theory (DFT) to understand its electronic characteristics and reactivity . Furthermore, aniline derivatives can undergo various functionalization reactions, including condensations and redox processes, making them versatile reagents in constructing more complex molecular architectures . This product is intended for research purposes by qualified professionals in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions.

Properties

IUPAC Name

2,5-dimethyl-N-[(2-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-4-11-20-18-8-6-5-7-16(18)13-19-17-12-14(2)9-10-15(17)3/h5-10,12,19H,4,11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEICUJJWVZHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CNC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-Dimethyl-N-(2-propoxybenzyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylaniline with 2-propoxybenzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Chemical Reactions Analysis

2,5-Dimethyl-N-(2-propoxybenzyl)aniline can undergo several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,5-Dimethyl-N-(2-propoxybenzyl)aniline exerts its effects is not well-documented. its primary use in proteomics suggests that it interacts with proteins, possibly through covalent bonding or non-covalent interactions. The specific molecular targets and pathways involved in these interactions remain to be fully elucidated .

Comparison with Similar Compounds

2,5-Dichloro-N-(propan-2-yl)aniline (CAS: 54962-85-5)

  • Structural Differences : Chlorine atoms replace methyl groups at the 2- and 5-positions, and the N-substituent is isopropyl instead of 2-propoxybenzyl.
  • Electronic Effects : Chlorine’s electron-withdrawing nature reduces the electron density on the aromatic ring and the amine nitrogen, lowering basicity compared to methyl-substituted analogs.
  • Physical Properties: Molecular weight = 204.10 g/mol (lower than the target compound due to smaller substituents). No melting point data provided, but chloro-substituted anilines typically exhibit higher melting points than methylated derivatives due to stronger intermolecular forces .
  • Reactivity : The dichloro derivative is less nucleophilic than the target compound due to reduced electron density on the amine.

N,N-bis(2,3-epoxypropyl)aniline (CAS: 2095-06-9)

  • Structural Differences : Two epoxypropyl groups are attached to the nitrogen, replacing the 2-propoxybenzyl group.
  • Reactivity : Epoxy groups confer high reactivity in polymerization and crosslinking reactions, unlike the stable ether linkage in the target compound.
  • Applications: Used in epoxy resins and adhesives, whereas the target compound’s propoxybenzyl group may favor applications requiring thermal stability or solubility in nonpolar solvents .

2,5-Dimethyl-N-(2-phenoxypropyl)aniline (Referenced in )

  • Structural Differences: The N-substituent is a phenoxypropyl chain instead of propoxybenzyl.
  • Solubility: The phenoxypropyl derivative may exhibit lower solubility in polar solvents compared to the target compound due to increased aromaticity .

Data Table: Key Properties of Compared Compounds

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features
2,5-Dimethyl-N-(2-propoxybenzyl)aniline 2,5-Me; N-(2-propoxybenzyl) ~290 (estimated) Not reported Moderate nucleophilicity, hydrophobic
2,5-Dichloro-N-(propan-2-yl)aniline 2,5-Cl; N-isopropyl 204.10 Not reported Low basicity, electron-deficient
N,N-bis(2,3-epoxypropyl)aniline N-(epoxypropyl)₂ ~278 (estimated) Not reported High reactivity in polymerization
(2Z)-2-(4-Cyanobenzylidene)-... (11b) Cyano, methylfuryl 403 213–215 Strong electron-withdrawing (CN)

Research Findings and Trends

Substituent Effects on Basicity: Methyl groups (electron-donating) increase the basicity of the amine compared to chloro or cyano substituents. However, the 2-propoxybenzyl group’s ether oxygen (electron-withdrawing via induction) may partially offset this effect, resulting in a pKa slightly higher than aniline (~4.6) but lower than aliphatic amines .

Solubility and Applications: Bulkier substituents like 2-propoxybenzyl enhance hydrophobicity, making the compound suitable for nonpolar matrices or lipid-soluble drug formulations. In contrast, epoxypropyl or cyano derivatives (e.g., compound 11b in ) are more polar, favoring use in hydrophilic environments .

Thermal Stability :

  • The target compound’s stable ether linkage and aromatic methyl groups suggest higher thermal stability compared to epoxy-containing analogs, which are prone to ring-opening reactions .

Biological Activity

2,5-Dimethyl-N-(2-propoxybenzyl)aniline is an organic compound with significant potential in biological applications. Characterized by its unique structure, it features a dimethyl-substituted aniline backbone with a propoxybenzyl group, which enhances its solubility and biological interactions. This article explores the biological activities associated with this compound, including its therapeutic potential, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₈H₂₃NO
  • Molecular Weight : 269.39 g/mol
  • Structure : The compound consists of an aniline core substituted at the 2 and 5 positions with methyl groups and a propoxy group attached to the nitrogen atom.

Biological Activities

Recent studies have highlighted various biological activities of this compound:

  • Therapeutic Potential :
    • The compound has been investigated for its role as a potential therapeutic agent in proteomics research, indicating possible applications in drug development and as a biochemical probe.
    • Its structural similarities to other biologically active anilines suggest interactions with various biological targets, which may include receptor binding and enzyme inhibition.
  • Mechanisms of Action :
    • The compound's interactions with biological molecules are crucial for understanding its mechanism of action. Studies utilizing molecular docking and spectroscopic methods have been employed to elucidate these interactions.
    • Binding affinities with different receptors or enzymes are being explored to reveal insights into therapeutic potential and side effects.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2,5-DimethylanilineC₈H₁₁NBasic structure without propoxy group
N,N-Dimethyl-4-aminobenzeneC₉H₁₂NContains dimethyl groups on the nitrogen
4-Propoxy-N,N-dimethylanilineC₁₀H₁₃N OPropoxy substitution on a dimethylaniline structure
2,3-Dimethyl-N-(2-propoxybenzyl)anilineC₁₈H₂₃NOSimilar structure with different methyl positioning

The presence of both dimethyl and propoxy groups in this compound allows for diverse applications in synthetic chemistry and biological research that may not be achievable with simpler analogs.

Case Studies

Case Study 1: Binding Affinity Studies
Research has focused on the binding affinity of this compound to various receptors. For instance, studies have shown promising results in receptor interaction assays, indicating that this compound may serve as a lead candidate for further drug development.

Case Study 2: In Vivo Studies
In vivo studies have been conducted to assess the metabolic stability and pharmacokinetics of the compound. These studies are crucial for determining its viability as a therapeutic agent and understanding its behavior within biological systems .

Q & A

Q. Table 1: Common Analytical Techniques

TechniqueParametersPurpose
¹H/¹³C NMRCDCl₃, 400 MHzConfirm substituent positions
X-ray diffractionCu-Kα radiationResolve crystal structure
HPLC-PDAC18 column, acetonitrile/waterPurity assessment

(Basic) How should researchers design stability studies for this compound under varying storage conditions?

Answer:
Stability studies should evaluate:

  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C range).
  • Photostability : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
  • Humidity effects : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, analyzing via FTIR for hydrolytic changes .

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Validate degradation products using GC-MS or LC-QTOF.

(Advanced) How can advanced spectroscopic methods resolve ambiguities in the molecular configuration of this compound?

Answer:

  • Dynamic NMR : Detect restricted rotation in the N-benzyl group (e.g., coalescence temperature studies for conformational analysis).
  • Single-crystal X-ray diffraction : Determine bond angles and torsional strain, as applied to structurally similar aniline derivatives .
  • DFT calculations : Compare experimental IR/Raman spectra with computational models to validate electronic environments.

Example : A study on N-(2-propoxybenzyl) analogs revealed a dihedral angle of 85° between aromatic rings, influencing reactivity .

(Advanced) How do environmental factors like soil composition and pump speed influence the fate of this compound in contaminated systems?

Answer:

  • Soil migration : Pumping speeds >0.5 L/min enhance vertical transport in sandy soils but reduce adsorption in clay-rich layers due to increased hydrodynamic dispersion .
  • Degradation pathways :
    • Biotic : Microbial dioxygenases (e.g., Pseudomonas spp.) cleave aromatic rings, producing catechol intermediates .
    • Abiotic : Advanced oxidation processes (AOPs) like Fenton’s reagent (Fe²⁺/H₂O₂) achieve >90% degradation at pH 3 .

Q. Table 2: Degradation Efficiency of AOPs

MethodConditionsEfficiency (%)
Fenton’spH 3, 25°C92
UV/O₃254 nm, 1.5 g O₃/h85
Photocatalysis (TiO₂)UV-A, 6 h78

(Advanced) How can conflicting data on environmental persistence be reconciled in mechanistic studies?

Answer: Contradictions often arise from variable experimental conditions:

  • pH effects : Degradation rates of aniline derivatives decrease at neutral pH due to reduced ·OH radical generation in AOPs .
  • Soil organic matter (SOM) : SOM >5% enhances adsorption, reducing bioavailability for microbial degradation .
  • Analytical limitations : LC-MS/MS may underestimate degradation products due to ionization suppression.

Q. Methodological Recommendations :

  • Standardize test conditions (e.g., OECD guidelines for biodegradability).
  • Use isotopically labeled analogs (e.g., ¹³C-tracers) to track metabolic pathways .

(Advanced) What strategies optimize the synthesis of derivatives with modified substituents for structure-activity studies?

Answer:

  • Ortho/para-directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzyl ring to alter electronic density and reaction kinetics.
  • High-throughput screening : Use automated liquid handlers to test 50+ analogs under varying temperatures and catalysts.
  • QSPR modeling : Correlate substituent Hammett constants (σ) with reaction yields to predict optimal synthetic routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.